N-(2-(1H-Indol-7-yl)ethyl)acetamide
Overview
Description
N-(2-(1H-Indol-7-yl)ethyl)acetamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound, specifically, features an indole moiety attached to an acetamide group, making it a versatile molecule in both synthetic and biological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Indol-7-yl)ethyl)acetamide typically involves the reaction of indole derivatives with acetic anhydride or acetyl chloride under basic conditions. One common method includes the use of tryptamine, which reacts with acetic anhydride in the presence of a base like pyridine to yield the desired acetamide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-Indol-7-yl)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation techniques or reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
N-(2-(1H-Indol-7-yl)ethyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in various biological pathways and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating neurological disorders due to its structural similarity to neurotransmitters.
Mechanism of Action
The mechanism of action of N-(2-(1H-Indol-7-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as receptors and enzymes. The indole moiety allows it to bind to serotonin receptors, influencing neurotransmission and potentially modulating mood and cognition. Additionally, it may interact with enzymes involved in metabolic pathways, altering their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)acetamide: Similar structure but with the indole nitrogen at a different position.
5-Methoxy-N-(2-(1H-indol-3-yl)ethyl)acetamide: Contains a methoxy group, altering its chemical properties and biological activity.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: A more complex derivative with additional functional groups.
Uniqueness
N-(2-(1H-Indol-7-yl)ethyl)acetamide is unique due to its specific indole substitution pattern, which influences its reactivity and interaction with biological targets. This distinct structure allows for unique applications in research and potential therapeutic uses .
Properties
IUPAC Name |
N-[2-(1H-indol-7-yl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9(15)13-7-5-10-3-2-4-11-6-8-14-12(10)11/h2-4,6,8,14H,5,7H2,1H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZJTFJSVSEELX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=CC2=C1NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70482970 | |
Record name | Acetamide, N-[2-(1H-indol-7-yl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70482970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62618-63-7 | |
Record name | Acetamide, N-[2-(1H-indol-7-yl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70482970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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